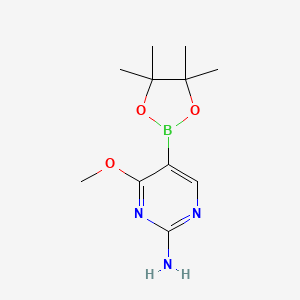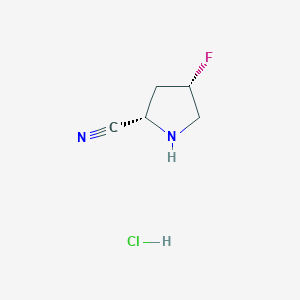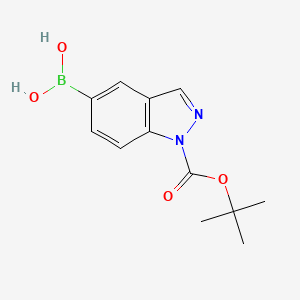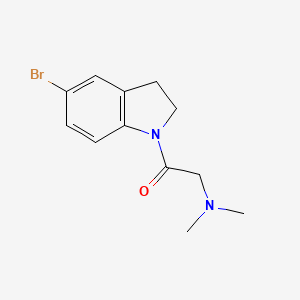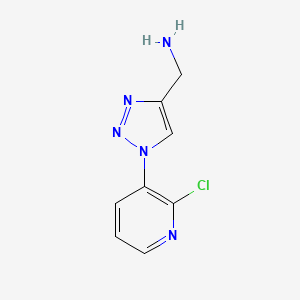
(1-(2-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanamine
Übersicht
Beschreibung
The compound “(1-(2-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanamine” belongs to a class of organic compounds known as aminopyridines . These are organic compounds containing a pyridine ring which bears an amine group .
Molecular Structure Analysis
The molecular structure of a similar compound, “1-(2-Chloro-3-pyridinyl)methanamine dihydrochloride”, has been reported . The molecular formula is C6H9Cl3N2, with an average mass of 215.508 Da and a monoisotopic mass of 213.983124 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “(2-chloropyridin-3-yl)methanamine”, have been reported . It has a molecular weight of 142.586, a density of 1.2±0.1 g/cm3, a boiling point of 254.2±25.0 °C at 760 mmHg, and a melting point of 28-34 °C .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
Compounds containing the 1,2,3-triazole moiety, such as (1-(2-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanamine, have been reported to exhibit effective antimicrobial and antifungal properties. This makes them potential candidates for developing new therapeutic agents that can combat various bacterial and fungal infections .
Anticancer Activity
The 1,2,3-triazole derivatives are also explored for their anticancer activities. They are studied for their potential to inhibit cancer cell growth and could be used in the synthesis of novel anticancer drugs .
Agrochemical Applications
These triazole compounds have found use in agriculture as well. They can serve as agrochemicals due to their biological activity against pests and diseases affecting crops .
Material Science
In material science, the unique properties of 1,2,3-triazoles such as high chemical stability and hydrogen bonding ability make them suitable for applications in polymer chemistry and materials science .
Drug Discovery
The triazole ring is a common motif in drug discovery due to its resemblance to the ubiquitous peptide bond. It is used in medicinal chemistry to create new drugs with improved efficacy and stability .
Supramolecular Chemistry
Due to their aromatic character and strong dipole moment, 1,2,3-triazoles are used in supramolecular chemistry for creating complex structures that have potential applications in various fields including nanotechnology .
Bioconjugation and Chemical Biology
These compounds are also used in bioconjugation techniques which are essential for labeling and detecting biomolecules in chemical biology research .
Fluorescent Imaging
The triazole ring’s properties make it useful in fluorescent imaging applications where it can be used as a component of dyes that help visualize biological processes .
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds containing the 1,2,3-triazole motif have been widely explored and have shown significant interactions with various biological targets .
Mode of Action
It is known that 1,2,3-triazole derivatives can interact with their targets through various mechanisms, such as electrostatic interaction, pi-anion interaction, hydrogen bonding, and van der waals interaction .
Biochemical Pathways
1,2,3-triazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
1,2,3-triazole derivatives are known for their chemical stability, which could potentially enhance their bioavailability .
Result of Action
1,2,3-triazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
1,2,3-triazole derivatives are known for their chemical stability, which suggests that they may be relatively resistant to environmental factors .
Eigenschaften
IUPAC Name |
[1-(2-chloropyridin-3-yl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN5/c9-8-7(2-1-3-11-8)14-5-6(4-10)12-13-14/h1-3,5H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBYCYFQTYZQFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)N2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-amine](/img/structure/B1532759.png)




![6-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1532766.png)
![N-(3,5-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1532767.png)
